molecular formula C7H13NO3 B13606991 5-[(Propan-2-yloxy)methyl]-1,3-oxazolidin-2-one

5-[(Propan-2-yloxy)methyl]-1,3-oxazolidin-2-one

Cat. No.: B13606991
M. Wt: 159.18 g/mol
InChI Key: NWAGFYVMKCQWRT-UHFFFAOYSA-N
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Description

5-[(Propan-2-yloxy)methyl]-1,3-oxazolidin-2-one is a heterocyclic organic compound that contains an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Propan-2-yloxy)methyl]-1,3-oxazolidin-2-one typically involves the reaction of an appropriate oxazolidinone precursor with isopropyl alcohol under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction, followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-[(Propan-2-yloxy)methyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the isopropyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding oxazolidinone derivatives with oxidized functional groups.

    Reduction: Formation of reduced oxazolidinone derivatives.

    Substitution: Formation of substituted oxazolidinone derivatives with various functional groups.

Scientific Research Applications

5-[(Propan-2-yloxy)methyl]-1,3-oxazolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(Propan-2-yloxy)methyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-1-[(propan-2-yloxy)methyl]-1H-pyrazol-3-amine: Similar in structure but contains a pyrazole ring instead of an oxazolidinone ring.

    1-{5-[(propan-2-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine: Contains an oxadiazole ring, offering different chemical properties.

Uniqueness

5-[(Propan-2-yloxy)methyl]-1,3-oxazolidin-2-one is unique due to its oxazolidinone ring, which imparts specific chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound for research and industrial use.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

5-(propan-2-yloxymethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C7H13NO3/c1-5(2)10-4-6-3-8-7(9)11-6/h5-6H,3-4H2,1-2H3,(H,8,9)

InChI Key

NWAGFYVMKCQWRT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC1CNC(=O)O1

Origin of Product

United States

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